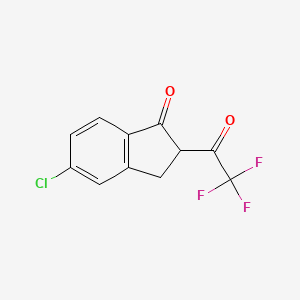
5-Chloro-2-trifluoroacetyl-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-trifluoroacetyl-1-indanone is a chemical compound with the molecular formula C11H6ClF3O2 It is a derivative of 1-indanone, characterized by the presence of a chlorine atom at the 5th position and a trifluoroacetyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-trifluoroacetyl-1-indanone typically involves the Friedel-Crafts acylation reaction. One common method starts with 5-chloro-1-indanone, which is then reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Chloro-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the 5th position.
Reduction: Formation of 5-chloro-2-trifluoromethyl-1-indanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
5-Chloro-2-trifluoroacetyl-1-indanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Chloro-1-indanone: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
2-Trifluoroacetyl-1-indanone: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-Bromo-2-trifluoroacetyl-1-indanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-trifluoroacetyl-1-indanone is unique due to the combined presence of both chlorine and trifluoroacetyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H6ClF3O2 |
|---|---|
分子量 |
262.61 g/mol |
IUPAC名 |
5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6ClF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2 |
InChIキー |
ZFNHTWVQIQSXQW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
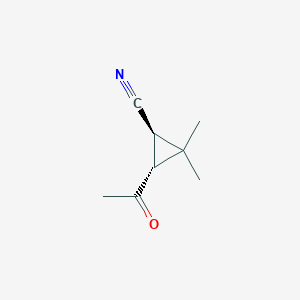

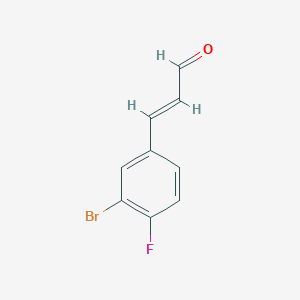

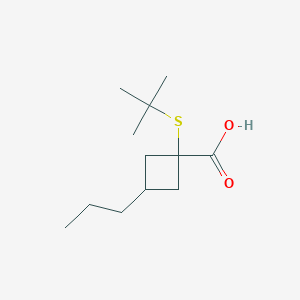

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
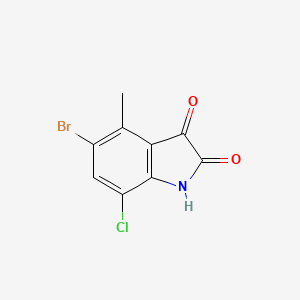
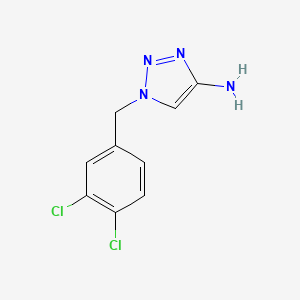

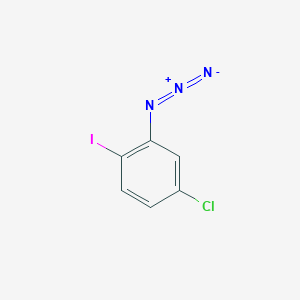

![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
